Nilotinib 3-Imidazolyl N-oxide is a chemical compound that serves as an impurity of the pharmaceutical agent Nilotinib, which is primarily used in the treatment of chronic myelogenous leukemia. The compound is classified under the category of imidazoles and is recognized for its structural and functional significance in medicinal chemistry. It has the Chemical Abstracts Service (CAS) number 2139382-75-3, and its molecular formula is with a molecular weight of 545.52 g/mol .
The synthesis of Nilotinib 3-Imidazolyl N-oxide typically involves several methods, including:
The synthesis can be achieved through multiple steps, including:
Nilotinib 3-Imidazolyl N-oxide has a complex molecular structure characterized by:
The detailed molecular structure can be represented using various notations:
CCOC(C(=NO)C)OCC
The compound's structure is critical for understanding its reactivity and interaction with biological targets .
Nilotinib 3-Imidazolyl N-oxide can participate in various chemical reactions, including:
Common reagents used in these reactions include:
These reactions are essential for modifying the compound for various applications in research and pharmaceuticals.
Nilotinib 3-Imidazolyl N-oxide's mechanism of action is primarily linked to its role as an impurity in the therapeutic context of Nilotinib. It may influence the pharmacodynamics and pharmacokinetics of the parent drug by affecting its metabolism or interaction with biological targets.
The process typically involves:
Understanding this mechanism is crucial for evaluating the safety and effectiveness of pharmaceuticals containing this compound .
Nilotinib 3-Imidazolyl N-oxide exhibits several notable physical properties:
Key chemical properties include:
These properties are essential for handling, storage, and application in laboratory settings .
Nilotinib 3-Imidazolyl N-oxide has several scientific uses:
The synthesis of Nilotinib derivatives has evolved from linear sequences to convergent strategies prioritizing imidazole functionalization. Early routes relied on sequential alkylation-amination of 3-(trifluoromethyl)-5-nitroaniline, requiring protection/deprotection steps that limited overall yields to <60% [3]. A significant advancement emerged with the adoption of regioselective N1-arylation, leveraging Buchwald's palladium-catalyzed methodology to directly couple 4-methylimidazole with aryl halides. This innovation bypassed protection chemistry and improved atom economy [9]. Key milestones include:
Table 1: Evolution of Key Synthetic Approaches
Strategy | Conditions | Yield | Limitations |
---|---|---|---|
Sequential Alkylation-Amination | K₂CO₃/DMF, 80°C | 58-62% | Low regioselectivity, multiple steps |
SNAr Coupling | Phenol/130°C, 24h | 65% | High-temperature decomposition |
Pd/XPhos Catalysis | Pd₂(dba)₃/XPhos, dioxane/100°C | 92-94% | Sensitive to ligand purity |
Carbonylation-amination sequences employ palladium-phosphine complexes to construct Nilotinib’s benzamide core. Critical systems include:
Table 2: Catalytic Systems for Key Bond-Forming Steps
Reaction Type | Catalyst System | Ligand | Conversion | Byproduct Formation |
---|---|---|---|---|
Carbonylation | Pd(OAc)₂/DPPF | DPPF | 85% | <5% diaryl ketones |
C-N Amination | Pd₂(dba)₃/XPhos | XPhos | 98% | <1% dehalogenation |
N-Oxide Formation | mCPBA/CH₂Cl₂ | N/A | 95% | <3% over-oxidation |
Nilotinib 3-Imidazolyl N-oxide (CAS 2139382-75-3) is synthesized via chemoselective oxidation of the imidazole ring’s N3 atom. Key pathways:
Ligand architecture dictates efficiency in constructing Nilotinib’s pyrimidine-aminobenzamide core:
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5